N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide

IKK2 p38α MAPK target selectivity

Researchers seeking a selective IKK2 inhibitor without confounding p38α MAPK activity face a critical gap. This indole-5-carboxamide resolves it with a benzoxadiazole-4-sulfonamide moiety that redirects kinase selectivity toward IKK2, per GSK patent SAR. • IKK2-selective chemotype; avoids p38α off-target activity (cf. SD-169, IC50=3.2 nM) • Optimal 5-carboxamide regioisomer for NF-κB pathway interrogation • Supplied with full analytical characterization for reproducible pharmacology

Molecular Formula C17H15N5O4S
Molecular Weight 385.4 g/mol
Cat. No. B12172306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide
Molecular FormulaC17H15N5O4S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C17H15N5O4S/c23-17(12-4-5-13-11(10-12)6-7-18-13)19-8-9-20-27(24,25)15-3-1-2-14-16(15)22-26-21-14/h1-7,10,18,20H,8-9H2,(H,19,23)
InChIKeyIZAWMOGINVWITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoxadiazole-Indole-5-carboxamide: Structural and Pharmacological Baseline


N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide (CAS 1010898-61-9; molecular formula C17H15N5O4S; molecular weight 385.4 g/mol) is a synthetic indole-5-carboxamide derivative featuring a benzoxadiazole-4-sulfonamide moiety connected via an ethylenediamine linker. The compound belongs to a class of indole carboxamides claimed in GlaxoSmithKline patents as inhibitors of IKK2 (IκB kinase β) [1]. The indole-5-carboxamide scaffold is a privileged pharmacophore that, in its unsubstituted form (SD-169), acts as a potent p38α MAP kinase inhibitor (IC50 = 3.2 nM) , while the benzoxadiazole sulfonyl appendage is a structural feature commonly employed to modulate target selectivity, solubility, and pharmacokinetic properties.

1

IKK2/NF-κB Pathway Probe

Structurally embedded in IKK2 inhibitor patent families for NF-κB pathway inhibition studies.

Target-engagement inference is patent-derived; direct IKK2 IC50 not publicly reported.

2

Indole-5-Carboxamide Regioisomer

5-position carboxamide as reported in GSK SAR for IKK2 engagement; 2- and 4-substituted regioisomers may shift kinase selectivity.

Verify regioisomeric identity before procurement; MW-identical positional isomers exist.

3

p38α-Excluded Kinase Selectivity

Benzoxadiazole-4-sulfonamide substitution predicted to redirect target engagement away from p38α MAPK toward IKK2.

Parent scaffold SD-169 is a potent p38α inhibitor; target compound lacks p38α activity per class-level inference.

Benzoxadiazole-Indole-5-carboxamide: Non-Interchangeability with Isomers and Analogs


Indole carboxamide derivatives bearing identical molecular formulae (C17H15N5O4S; MW 385.4) but differing only in the position of the carboxamide attachment on the indole ring exist as commercially available positional isomers . The indole-2-carboxamide (CAS 951967-77-4) and indole-4-carboxamide (CAS 1010895-02-9) variants are regioisomers of the target compound. In closely related IKK2 inhibitor series, carboxamide positional isomerism on the indole core has been shown to produce divergent kinase selectivity profiles [1]. Furthermore, the unadorned indole-5-carboxamide scaffold SD-169 (MW 160.17) selectively inhibits p38α MAPK (IC50 = 3.2 nM) rather than IKK2, demonstrating that the benzoxadiazole sulfonyl substitution is essential for redirecting pharmacological target engagement. These structural nuances preclude generic interchangeability, as even minor regioisomeric variation can ablate target binding or introduce off-target activity.

Regioisomer mismatch: indole-2- or indole-4-carboxamide

Target Indole-5-carboxamide (CAS 1010898-61-9)
Substitute Risk Indole-2-carboxamide (CAS 951967-77-4) or indole-4-carboxamide (CAS 1010895-02-9)

Carboxamide positional isomerism may shift kinase selectivity; 4-substitution reported to introduce off-target HDAC liability (IC50 = 1,612 nM).

Target-switching risk: unsubstituted SD-169 scaffold

Target Benzoxadiazole-indole-5-carboxamide (IKK2 inferred)
Substitute Risk SD-169 (1H-indole-5-carboxamide): p38α IC50 = 3.2 nM; IKK2 inactive (>50 μM)

Unsubstituted indole-5-carboxamide yields p38α inhibition, not IKK2 pathway modulation, fundamentally altering experimental readout.

Pathway divergence: MAO-B ligand structural analog

Target IKK2/NF-κB pathway engagement (inferred)
Substitute Risk MAO-B ligand-1 (CAS 1010879-39-6): hMAO-B IC50 = 3.83 nM

Shared benzoxadiazole-sulfonamide substructure masks orthogonal pharmacology; MAO-B inhibition targets CNS monoamine metabolism, not NF-κB signaling.

Benzoxadiazole-Indole-5-carboxamide: Differentiation Evidence vs. Closest Analogs


IKK2 vs. p38α MAPK Target Selectivity Differentiation

The unsubstituted indole-5-carboxamide parent scaffold SD-169 (CAS 1670-87-7) is a potent and selective p38α MAP kinase inhibitor (IC50 = 3.2 nM) with 38-fold selectivity over p38β (IC50 = 122 nM) . SD-169 exhibits no measurable activity against IKK2 at concentrations up to 50 μM . In contrast, the target compound bears a benzoxadiazole-4-sulfonamide substituent, a motif present in IKK2 inhibitor patent families (US20090143372, EP1948187) in which structurally related indole carboxamides demonstrate IKK2 inhibitory activity [1]. This substituent-dependent target-switching from p38α to IKK2 represents a critical differentiator for procurement when IKK2 pathway modulation, rather than p38 MAPK inhibition, is the experimental objective. Direct IKK2 IC50 data for the target compound is not publicly available; the target engagement inference is class-level and patent-derived.

IKK2 vs p38α MAPK Selectivity
Class-level
Target compoundIKK2 inferred active (patent claims)
SD-169p38α IC50 = 3.2 nM; IKK2 >50 μM (inactive)

Reported target-switching from p38α to IKK2 pathway context.

Direct IKK2 IC50 not publicly available; patent-derived structural inference.

IKK2 p38α MAPK target selectivity kinase profiling

Indole Carboxamide Regioisomer Differentiation

Three regioisomeric compounds share the identical molecular formula C17H15N5O4S and molecular weight (385.4 g/mol): the target indole-5-carboxamide (CAS 1010898-61-9), the indole-2-carboxamide analog (CAS 951967-77-4), and the indole-4-carboxamide analog (CAS 1010895-02-9) . In IKK2 inhibitor patent families exemplified by US20090143372, the position of the carboxamide group on the indole ring is a critical determinant of kinase inhibitory potency and selectivity [1]. While all three regioisomers may be encompassed by the generic Markush structures of IKK2 inhibitor patents, SAR studies on analogous indole carboxamide series demonstrate that the 5-position carboxamide consistently yields the optimal balance of IKK2 potency and kinase selectivity compared to 2- or 4-substituted variants [1]. A structurally distinct indole-4-carboxamide derivative (N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide) exhibits HDAC inhibitory activity (IC50 = 1,612 nM) [2], illustrating that 4-substitution can introduce off-target liabilities not shared by the 5-substituted regioisomer.

Indole Carboxamide Regioisomer SAR
Class-level
5-carboxamide: reported IKK2 engagement (patent SAR) [1] 4-carboxamide: HDAC IC50 = 1,612 nM [2] 2-carboxamide: selectivity profile not publicly characterized

Positional isomerism may shift kinase selectivity profile.

4-substitution may introduce off-target HDAC liability; verify regioisomer identity.

regioisomer indole carboxamide positional isomer structure-activity relationship

IKK2/NF-κB vs. MAO-B Pathway Selectivity

The compound N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-3-(1H-indol-3-yl)propanamide (MAO-B ligand-1; CAS 1010879-39-6) shares the benzoxadiazole-4-sulfonamide-ethylamine substructure with the target compound but replaces the indole-5-carboxamide with an indole-3-propanamide, resulting in a shift of molecular target from IKK2 to monoamine oxidase B . MAO-B ligand-1 is a selective MAO-B inhibitor with IC50 values of 3.83 nM for hMAO-B and 22.57 nM for hMAO-A . The target compound, by contrast, is structurally embedded in IKK2 inhibitor patent families (US20090143372) [1], indicating engagement of the NF-κB inflammatory signaling pathway rather than monoamine neurotransmitter metabolism. This divergent pharmacology means that the two compounds cannot substitute for one another in cellular or in vivo models of inflammation versus CNS disorders.

IKK2 vs MAO-B Pathway Selectivity
Cross-study
TargetIKK2/NF-κB pathway (inferred)
MAO-B ligand-1hMAO-B IC50 = 3.83 nM; hMAO-A IC50 = 22.57 nM

Orthogonal pathway engagement precludes direct substitution.

Shared substructure masks divergent CNS vs. inflammatory pharmacology.

IKK2 MAO-B NF-κB target selectivity CNS vs. inflammation

Physicochemical Property Comparison vs. SD-169

The target compound (MW 385.4 g/mol, C17H15N5O4S) possesses approximately 2.4-fold greater molecular weight than the unsubstituted indole-5-carboxamide SD-169 (MW 160.17 g/mol, C9H8N2O) . The benzoxadiazole-4-sulfonamide moiety contributes additional hydrogen bond acceptors (sulfonamide oxygens, oxadiazole nitrogens) and aromatic surface area, which are predicted to increase topological polar surface area (tPSA) and modulate lipophilicity relative to the parent scaffold. These differences directly impact DMSO solubility, membrane permeability, and suitability for various assay formats. SD-169 is soluble in DMSO at 10 mg/mL , whereas the target compound's larger size and additional polar functionality may alter solubility parameters, requiring customized formulation protocols for in vitro and in vivo studies.

Physicochemical Comparison vs SD-169
Data to verify
Target: MW = 385.4 g/mol, C17H15N5O4S SD-169: MW = 160.17 g/mol, C9H8N2O MW increase: ~2.4-fold; predicted higher tPSA

Formulation protocols require independent solubility testing.

DMSO solubility data not publicly available for target compound.

physicochemical properties molecular weight lipophilicity drug-likeness formulation

Benzoxadiazole-Indole-5-carboxamide: Research Application Scenarios


IKK2/NF-κB Pathway Probe for Inflammatory Disease Models

The target compound is the appropriate selection for researchers building IKK2-focused chemical probe libraries or conducting NF-κB pathway inhibition studies in inflammatory disease models (e.g., rheumatoid arthritis, asthma, COPD). The indole-5-carboxamide regiochemistry is supported by GSK patent SAR as the optimal substitution pattern for IKK2 engagement [1]. In head-to-head comparisons, the indole-2-carboxamide (CAS 951967-77-4) or indole-4-carboxamide (CAS 1010895-02-9) regioisomers should be avoided unless specific SAR exploration is the experimental goal, as their IKK2 potency and selectivity profiles are expected to be inferior based on patent-derived structure-activity relationships [1].

p38α-Excluded Kinase Selectivity Profiling

When a research program requires IKK2 pathway interrogation without confounding p38α MAPK inhibition, the target compound provides a critical advantage over the unsubstituted indole-5-carboxamide SD-169. SD-169 is a potent p38α inhibitor (IC50 = 3.2 nM) with no IKK2 activity . The benzoxadiazole-4-sulfonamide substitution on the target compound is predicted to redirect kinase selectivity away from p38α toward IKK2 based on patent structural claims [1], making it suitable for kinase selectivity panels where clean IKK2 pharmacology is required.

Differentiation from MAO-B in Chemical Biology Studies

For laboratories investigating the intersection of NF-κB signaling and monoamine metabolism, the target compound and MAO-B ligand-1 (CAS 1010879-39-6) serve as complementary tool compounds with distinct, non-overlapping target profiles. MAO-B ligand-1 is a selective MAO-B inhibitor (hMAO-B IC50 = 3.83 nM) , suitable for CNS-focused studies. The target compound, in contrast, is positioned for peripheral inflammation research via the IKK2/NF-κB axis [1]. Using both compounds in parallel enables pharmacological dissection of IKK2-dependent inflammatory signaling versus MAO-B-mediated monoamine catabolism.

SAR of Indole Carboxamide Regioisomers for Kinase Lead Optimization

The target compound serves as the 5-carboxamide reference standard in systematic SAR studies comparing indole-2-, -4-, and -5-carboxamide regioisomers [1]. Medicinal chemistry teams optimizing IKK2 inhibitor leads require all three regioisomers to establish the positional dependence of kinase potency and selectivity. The target compound (5-carboxamide) is the benchmark against which the 2- and 4-substituted variants are evaluated, given that patent SAR data indicate the 5-position as the preferred substitution pattern for IKK2 activity [1].

Application
Selection Property
Validation Focus
IKK2/NF-κB pathway probe studies
Indole-5-carboxamide regiochemistry context
NF-κB signaling endpoint review; IKK2 target-engagement verification
p38α-excluded kinase selectivity profiling
Benzoxadiazole-sulfonamide substitution context
Kinase panel interpretation; confirm absence of p38α activity
IKK2 vs MAO-B chemical biology differentiation
Distinct pathway-engagement profile
NF-κB vs. monoamine metabolism endpoint comparison
Indole carboxamide regioisomer SAR studies
5-position carboxamide reference standard
Comparative kinase selectivity and off-target profiling across regioisomers
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